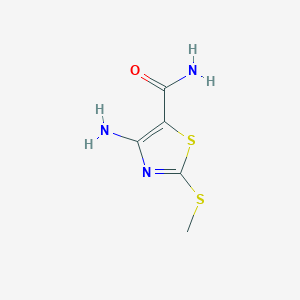

4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide

Description

4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Properties

IUPAC Name |

4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS2/c1-10-5-8-3(6)2(11-5)4(7)9/h6H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCLRMIUWNNJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315457 | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39736-30-6 | |

| Record name | 39736-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiourea-Based Cyclization with α-Halogenated Intermediates

One efficient and widely used method involves the reaction of thiourea with α-brominated acrylamide derivatives to form the 2-aminothiazole-5-carboxamide ring system. This approach is highlighted in a study that developed a chemoselective α-bromination of β-ethoxyacrylamide followed by treatment with thiourea, yielding 2-aminothiazole-5-carboxamide derivatives in excellent yields (up to 91%).

- α-Bromination of β-ethoxyacrylamide using N-bromosuccinimide at low temperatures (-10 to 0 °C).

- One-pot reaction with thiourea at elevated temperatures (~80 °C) to promote cyclization.

- Final ammonium hydroxide treatment to isolate the product.

This method avoids expensive coupling reagents and catalysts, providing a high-yield, scalable synthesis route.

Methylsulfanyl Substitution

The methylsulfanyl group at position 2 can be introduced by nucleophilic substitution of a halogenated thiazole intermediate with methylthiol or related sulfur nucleophiles. The literature on related thiazole derivatives indicates that bromide or chloride substituents on the thiazole ring can be displaced by methylthiolate ions to yield the methylsulfanyl-substituted thiazole.

Solid-Phase Synthesis Approaches

Recent advances include solid-phase synthesis methods where the thiazole ring is constructed on a polymer resin, allowing for rapid synthesis and easy purification. For example, 4-amino-thiazole-5-carboxylic acid intermediates are prepared on Merrifield resin via sulfur-based traceless linkers, followed by amide coupling and cleavage from the resin.

- The thiazole ring is formed by reaction of resin-bound intermediates with ethyl bromoacetate and thiourea derivatives.

- Hydrolysis and amide coupling steps allow introduction of carboxamide groups.

- The methylsulfanyl substituent can be introduced in solution-phase after cleavage or by modification of resin-bound intermediates.

This method offers advantages in combinatorial chemistry and drug discovery applications but may require optimization for the methylsulfanyl substitution.

Comparative Data Table of Key Preparation Methods

Detailed Research Findings and Notes

- The α-bromination of β-ethoxyacrylamide is highly chemoselective, avoiding undesired aromatic halogenation, which is critical for maintaining the integrity of the thiazole ring system.

- Thiourea acts as both a sulfur source and a nitrogen donor, enabling efficient ring closure to the thiazole core.

- The methylsulfanyl group can be introduced either before or after ring closure, but post-ring closure substitution is more common to avoid side reactions.

- Solid-phase synthesis methods reduce purification steps and allow for rapid analog generation but may have lower overall yields due to multiple steps and resin handling.

- The amide coupling at the carboxamide position is typically achieved using standard peptide coupling reagents such as HBTU and HOBt in the presence of bases like DIPEA, especially in solid-phase protocols.

- The choice of solvent and temperature is crucial; for example, DMF and dioxane are common solvents used during coupling and cyclization steps, with temperatures ranging from room temperature to reflux depending on the reaction stage.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.

Industry: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole: A precursor and structurally related compound with similar biological activities.

4-Amino-5-(methylthio)thiazole: Another related compound with potential antimicrobial properties.

Thiazole-2-carboxamide: Shares the thiazole ring structure and exhibits similar reactivity.

Uniqueness

4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in treating various diseases, including cancer and microbial infections. The following sections detail its mechanisms of action, research findings, case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring containing both sulfur and nitrogen atoms, contributing to its unique properties. Its chemical structure can be represented as follows:

4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide primarily acts by inhibiting specific biochemical pathways:

- Target Interaction : The compound interacts with the TNIK (TRAF2 and NCK interacting kinase), leading to the inhibition of the Wnt signaling pathway, which is crucial in regulating cell proliferation and differentiation.

- Biochemical Pathways : By inhibiting TNIK, this compound significantly affects cancer cell proliferation, making it a candidate for anticancer therapies.

Biological Activities

The biological activities of 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to reduce cell viability in leukemia cells significantly.

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against a range of pathogens, indicating its potential as an antibiotic agent.

- Neuroprotective Effects : Research indicates that derivatives of this compound may modulate AMPA receptors (specifically GluA2), which are involved in excitatory neurotransmission in the brain. This modulation could have implications for neurodegenerative diseases .

Research Findings

Several studies have evaluated the efficacy and mechanisms of 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide:

Case Studies

- Anticancer Efficacy : In a study focusing on leukemia cells, treatment with 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Neuropharmacological Studies : Another investigation assessed the impact of this compound on AMPA receptor kinetics. Results indicated that it effectively increased receptor desensitization time constants, suggesting potential applications in treating conditions like epilepsy or other neurological disorders .

Comparison with Similar Compounds

The biological activity of 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide can be compared with related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Aminothiazole | Antimicrobial and anticancer | Precursor with similar biological activities but less specificity. |

| 4-Amino-5-(methylthio)thiazole | Antimicrobial | Exhibits potential but lacks extensive research compared to 4-amino derivative. |

| Thiazole-2-carboxamide | Anticancer | Shares structural similarities but varies in reactivity and efficacy. |

Q & A

What are the optimized synthetic routes for 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide, and how can structural purity be ensured?

Answer:

A validated two-step synthesis involves:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the thiadiazole-thiol intermediate.

Alkylation : Introduce the methylsulfanyl group via alkylation with methyl iodide or analogous reagents.

Characterization : Confirm purity via TLC (Rf analysis) and structural integrity using elemental analysis (C, H, N, S content), ¹H/¹³C NMR (to verify methylsulfanyl and carboxamide groups), and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) . For advanced purity assessment, employ HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Structural Confirmation : Use ¹H NMR to resolve the thiazole ring protons (δ 6.8–7.5 ppm) and methylsulfanyl group (singlet at δ 2.5 ppm). ¹³C NMR identifies the carboxamide carbonyl (~168 ppm) and thiazole carbons .

- Purity : Combine elemental analysis with mass spectrometry (ESI-MS for molecular ion [M+H]⁺).

- Stability : Monitor degradation under stress conditions (e.g., heat, light) via accelerated stability studies using HPLC .

How can researchers evaluate the biological activity of this compound in preclinical models?

Answer:

- Anticancer Screening : Use the NCI-60 cell line panel for in vitro cytotoxicity (IC₅₀ determination via MTT assay). Compare with cisplatin as a positive control .

- Anticonvulsant Potential : Employ maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. Monitor seizure latency and mortality .

- Mechanistic Studies : Assess enzyme inhibition (e.g., carbonic anhydrase or kinase assays) using fluorogenic substrates .

How do structural modifications impact its bioactivity?

Answer:

- Methylsulfanyl Group : Replacement with bulkier alkyls (e.g., cyclohexyl) may enhance lipophilicity and blood-brain barrier penetration for CNS targets .

- Carboxamide Substitution : Introducing electron-withdrawing groups (e.g., nitro) at position 5 can modulate electrophilicity and receptor binding .

- SAR Validation : Synthesize analogs via combinatorial libraries and correlate logP (HPLC-derived) with activity trends .

How can contradictions in solubility and bioavailability data be resolved?

Answer:

- Solubility Enhancement : Use co-solvents (DMSO/PEG 400 mixtures) or formulate as cyclodextrin complexes .

- Bioavailability Studies : Perform pharmacokinetic profiling in rodents (IV/PO administration) with LC-MS/MS quantification. Adjust dosing based on AUC₀–24h ratios .

What chemical modifications enable functionalization of the thiazole core?

Answer:

- Oxidation : Convert methylsulfanyl to sulfone using m-CPBA in dichloromethane (monitor via TLC) .

- Nucleophilic Substitution : Replace the 4-amino group with aryl/alkyl amines under Buchwald-Hartwig conditions .

- Carboxamide Derivatization : React with EDCI/HOBt-activated carboxylic acids to generate peptidomimetics .

What strategies address methodological challenges in scaling up synthesis?

Answer:

- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with recyclable nano-ZnO to improve yield and reduce waste .

- Continuous Flow Systems : Mitigate exothermic risks during heterocyclization by using microreactors with controlled temperature gradients .

How can computational modeling guide derivative design?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., EGFR or tubulin). Prioritize derivatives with ΔG < -8 kcal/mol .

- QSAR Models : Train models on IC₅₀ data to identify critical descriptors (e.g., polar surface area, H-bond acceptors) .

What steps are needed to transition from in vitro to in vivo studies?

Answer:

- ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) .

- Toxicology : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) studies .

How can sulfonyl chloride intermediates expand derivative libraries?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.